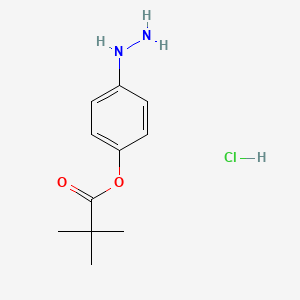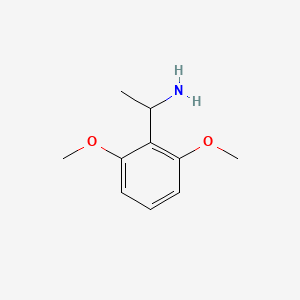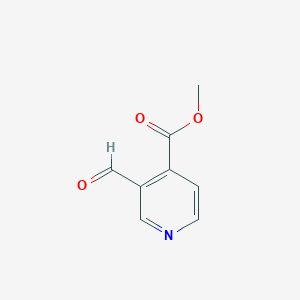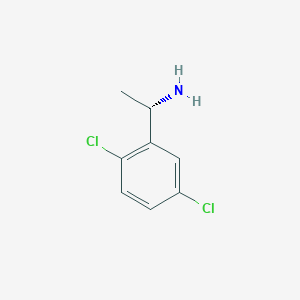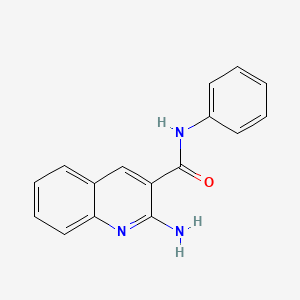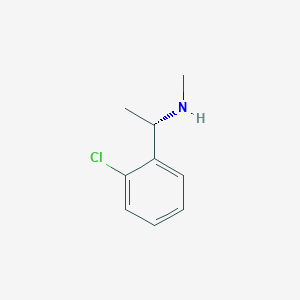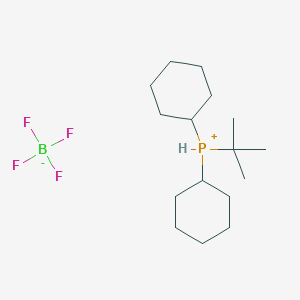
tert-Butyldicyclohexylphosphonium tetrafluoroborate
Vue d'ensemble
Description
Tert-Butyldicyclohexylphosphonium tetrafluoroborate is a chemical compound with the CAS Number: 1220349-00-7 . It has a molecular weight of 342.21 and its linear formula is C16H32BF4P . It is a solid substance and is stored under nitrogen at a temperature of 4°C, protected from light .
Chemical Reactions Analysis
Tert-Butyldicyclohexylphosphonium tetrafluoroborate is suitable for various types of coupling reactions . These include Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The melting point of tert-Butyldicyclohexylphosphonium tetrafluoroborate is between 221-231 °C . It has a functional group of phosphine .Applications De Recherche Scientifique
Buchwald-Hartwig Cross Coupling Reaction
This compound is suitable for Buchwald-Hartwig cross coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-nitrogen bonds. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials .
Suzuki-Miyaura Coupling
tert-Butyldicyclohexylphosphonium tetrafluoroborate is also used as a ligand in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds. It is a powerful tool for the construction of biaryls, which are common motifs in organic compounds .
Stille Coupling
This compound is suitable for Stille coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds. It is widely used in the synthesis of complex organic molecules .
Sonogashira Coupling
tert-Butyldicyclohexylphosphonium tetrafluoroborate is also used as a ligand in Sonogashira coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds. It is a powerful tool for the construction of alkynes .
Negishi Coupling
This compound is suitable for Negishi coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds. It is widely used in the synthesis of complex organic molecules .
Heck Coupling
tert-Butyldicyclohexylphosphonium tetrafluoroborate is also used as a ligand in Heck coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds. It is a powerful tool for the construction of alkenes .
Hiyama Coupling
This compound is suitable for Hiyama coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds. It is widely used in the synthesis of complex organic molecules .
Palladium Nanoparticle Stabilization
A new family of sterically hindered alkyl (tri- tert -butyl) phosphonium salts was synthesized and evaluated as stabilizers for the formation of palladium nanoparticles (PdNPs) . The prepared PdNPs, stabilized by a series of phosphonium salts, were applied as catalysts of the Suzuki cross-coupling reaction . All investigated phosphonium salts were found to be excellent stabilizers of metal nanoparticles of small catalytically active size with a narrow size distribution . In addition, palladium nanoparticles exhibited exceptional stability: the presence of phosphonium salts prevented agglomeration and precipitation during the catalytic reaction .
Safety and Hazards
Mécanisme D'action
Target of Action
Tert-Butyldicyclohexylphosphonium Tetrafluoroborate is a phosphonium compound . Phosphonium compounds are generally used as ligands in various chemical reactions . .
Mode of Action
Phosphonium compounds are generally known to act as ligands, facilitating various types of coupling reactions .
Biochemical Pathways
Phosphonium compounds are generally involved in various types of coupling reactions, such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Propriétés
IUPAC Name |
tert-butyl(dicyclohexyl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMLPCCNVCCMRG-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32BF4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldicyclohexylphosphonium tetrafluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



